Propoxyphenyl Noracetildenafil
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Overview
Description
Propoxyphenyl Noracetildenafil is a synthetic compound that belongs to the class of phosphodiesterase type 5 inhibitors. These inhibitors are commonly used in the treatment of erectile dysfunction. This compound is structurally related to sildenafil, the active ingredient in Viagra, but has been modified to include a propoxyphenyl group, which may alter its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propoxyphenyl Noracetildenafil involves several steps, starting from the appropriate pyrazolo[4,3-d]pyrimidin-7-one core. The key steps include:
Formation of the pyrazolo[4,3-d]pyrimidin-7-one core: This is typically achieved through a cyclization reaction involving a suitable precursor.
Introduction of the propoxyphenyl group: This step involves the reaction of the core structure with a propoxyphenyl halide under basic conditions.
Acetylation: The final step involves the acetylation of the intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Ensuring high yield and purity of the final product.
Use of continuous flow reactors: To enhance reaction efficiency and scalability.
Purification: Employing techniques such as crystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Propoxyphenyl Noracetildenafil undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the propoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Propoxyphenyl Noracetildenafil has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of other phosphodiesterase inhibitors.
Biology: Studied for its effects on cellular signaling pathways involving cyclic guanosine monophosphate.
Medicine: Investigated for its potential use in treating erectile dysfunction and pulmonary arterial hypertension.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Propoxyphenyl Noracetildenafil exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate. By inhibiting this enzyme, the compound increases the levels of cyclic guanosine monophosphate, leading to smooth muscle relaxation and increased blood flow. This mechanism is similar to that of sildenafil but may be influenced by the presence of the propoxyphenyl group.
Comparison with Similar Compounds
Similar Compounds
Vardenafil: Another phosphodiesterase type 5 inhibitor with a similar mechanism of action.
Tadalafil: A longer-acting phosphodiesterase type 5 inhibitor.
Uniqueness
Propoxyphenyl Noracetildenafil is unique due to the presence of the propoxyphenyl group, which may alter its pharmacokinetic and pharmacodynamic properties compared to other phosphodiesterase type 5 inhibitors. This modification can potentially lead to differences in efficacy, duration of action, and side effect profile.
Properties
Molecular Formula |
C25H34N6O3 |
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Molecular Weight |
466.6 g/mol |
IUPAC Name |
1-methyl-5-[5-[2-(4-methylpiperazin-1-yl)acetyl]-2-propoxyphenyl]-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C25H34N6O3/c1-5-7-19-22-23(30(4)28-19)25(33)27-24(26-22)18-15-17(8-9-21(18)34-14-6-2)20(32)16-31-12-10-29(3)11-13-31/h8-9,15H,5-7,10-14,16H2,1-4H3,(H,26,27,33) |
InChI Key |
VJMGIJNAUXKFAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)C)OCCC)C |
Origin of Product |
United States |
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